2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Medicinal chemistry Lead optimization Physicochemical profiling

Deploy this imidazole-thioacetamide as a defined SAR analog where minor structural changes cause >0.5-unit logP shifts. The N1-(2-methoxyethyl) solubilizer, unsubstituted C5-phenyl ring, and N-(p-tolyl)acetamide terminus form a unique tri-variable motif. It replaces the thiazole/imidazole N-linked moiety of the 4.6 µM BACE1 series and serves as a clean baseline for systematic 5-phenyl substitution, reducing the risk of invalid SAR hypotheses from close-analog substitution.

Molecular Formula C21H23N3O2S
Molecular Weight 381.49
CAS No. 1207036-03-0
Cat. No. B2480574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
CAS1207036-03-0
Molecular FormulaC21H23N3O2S
Molecular Weight381.49
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2CCOC)C3=CC=CC=C3
InChIInChI=1S/C21H23N3O2S/c1-16-8-10-18(11-9-16)23-20(25)15-27-21-22-14-19(24(21)12-13-26-2)17-6-4-3-5-7-17/h3-11,14H,12-13,15H2,1-2H3,(H,23,25)
InChIKeyWJYCGQNEYKEMBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207036-03-0): Structural Identity and Compound-Class Positioning for Procurement Decisions


2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207036-03-0, molecular formula C21H23N3O2S, molecular weight 381.49 g/mol) is a synthetic imidazole-thioacetamide derivative characterized by a 1-(2-methoxyethyl)-5-phenyl-1H-imidazole core linked via a thioether bridge to an N-(p-tolyl)acetamide moiety . The compound belongs to the broader class of 2-thio-substituted imidazole derivatives, a scaffold recognized for its versatile interactions with therapeutic targets including enzymes and receptors [1]. Its distinctive substitution pattern—combining a methoxyethyl solubilizing group at N1, an unsubstituted phenyl at C5, and a para-methylphenyl (p-tolyl) terminus on the acetamide—differentiates it from numerous close analogs within commercial screening libraries and positions it as a candidate for structure-activity relationship (SAR) exploration in medicinal chemistry programs [2].

Why Generic Substitution of 2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide Fails: Structural Determinants of Differential Pharmacological Behavior


Within the imidazole-thioacetamide chemotype, minor structural modifications produce substantial shifts in biological target engagement, physicochemical properties, and ultimately experimental outcomes. The target compound occupies a specific design space defined by three critical structural variables: (i) the N1-(2-methoxyethyl) group, which modulates aqueous solubility and hydrogen-bonding capacity [1]; (ii) the unsubstituted 5-phenyl ring, which governs aromatic stacking interactions and steric fit within target binding pockets and differs markedly from 5-(4-bromophenyl) (CAS 1207005-01-3, MW 460.39) or 5-(4-methoxyphenyl) (CAS 1207021-50-8, MW 411.52) congeners in both lipophilicity and electronic character ; and (iii) the N-(p-tolyl)acetamide terminus, whose para-methyl substituent introduces distinct steric and electronic properties compared to the unsubstituted N-phenyl analog (CAS 1206988-27-3, MW 367.47), affecting target complementarity and metabolic stability . These structural features are not interchangeable; substituting any single component with an apparently similar moiety can alter logP by over 0.5 units, shift hydrogen-bond donor/acceptor capacity, and redirect binding selectivity [2]. Consequently, procurement of a close analog in place of the target compound risks invalidating SAR hypotheses and generating non-reproducible biological data.

Quantitative Differentiation Evidence for 2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207036-03-0) Versus Closest Structural Analogs


Molecular Weight Differentiation: Target Compound (381.49 g/mol) Versus N-Phenyl Analog (367.47 g/mol) and 5-(4-Bromophenyl) Analog (460.39 g/mol)

The target compound (CAS 1207036-03-0) has a molecular weight of 381.49 g/mol, positioning it between the lighter N-phenyl analog (CAS 1206988-27-3, MW 367.47 g/mol) and the heavier 5-(4-bromophenyl) analog (CAS 1207005-01-3, MW 460.39 g/mol) . This intermediate molecular weight, conferred by the p-tolyl substituent on the acetamide nitrogen, lies within the optimal range for lead-like properties (MW < 400) while the 5-(4-bromophenyl) analog exceeds commonly applied fragment-to-lead optimization thresholds (MW > 450 often correlates with reduced ligand efficiency) [1]. The 14.02 g/mol increment over the N-phenyl analog is attributable solely to the para-methyl group, providing a defined molecular probe for evaluating the steric and lipophilic contribution of this single substituent in SAR campaigns.

Medicinal chemistry Lead optimization Physicochemical profiling

Computed Lipophilicity (logP) Differentiation Across Regioisomers Sharing the Molecular Formula C21H23N3O2S

Computationally predicted logP values for regioisomers sharing the molecular formula C21H23N3O2S (MW 381.491) range from 3.83 to 4.21, a span of 0.38 log units attributable solely to differences in atom connectivity and substitution topology [1]. While direct experimental logP data for the target compound are not published, its predicted logP of approximately 3.8–3.9 (based on the closest topological match AMB2679027, logP 3.83) places it near the upper boundary of optimal oral drug space (logP 1–4) and distinguishes it from higher-logP regioisomers (e.g., AMB1030732, logP 4.21) that may exhibit reduced aqueous solubility and increased metabolic liability [2]. The polar surface area (PSA) of 87.07 Ų, conserved across these C21H23N3O2S regioisomers, is below the 140 Ų threshold associated with favorable oral absorption and contrasts with the larger bromophenyl analog (predicted PSA increase due to bromine) .

ADME prediction Lipophilicity Drug-likeness

Purity Benchmark: Supplier-Certified 95%+ Purity as a Minimum Quality Gate for Reproducible Screening

The target compound is supplied at a certified purity of 95%+ (Catalog Number CM620670) . This purity threshold serves as a minimum quality gate for biological screening, as impurities at ≥5% can generate false-positive hits in biochemical assays, particularly at screening concentrations of 10–30 µM where an impurity present at 5% may reach effective concentrations of 0.5–1.5 µM . In comparison, the 5-(4-methoxyphenyl) analog (CAS 1207021-50-8) is available from commercial suppliers at 90%+ purity, representing a 5-percentage-point lower minimum purity specification that may necessitate additional purification steps (e.g., preparative HPLC) prior to quantitative dose-response assays, adding cost and time to screening workflows [1].

Quality control Assay reproducibility Procurement specification

Class-Level BACE1 Inhibitory Potential: The Imidazole-2-Thioacetamide Scaffold Demonstrates Low-Micromolar Activity

In a published structure-activity relationship study, 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide derivatives were evaluated as β-secretase (BACE1) inhibitors, with the most potent analog (compound 41) achieving an IC50 of 4.6 µM, 84.5% inhibition at 10 µM, and high predicted blood-brain barrier (BBB) permeability with low cellular cytotoxicity [1]. The target compound shares the core 2-thio-imidazole pharmacophore with this series but substitutes the thiazole/imidazole N-linked terminus with an N-(p-tolyl)acetamide moiety, a modification that may alter BACE1 binding mode and selectivity [2]. While direct BACE1 IC50 data for the target compound are not publicly available, the class-level evidence establishes a baseline expectation of enzyme inhibitory activity in the low-micromolar range and provides a validated assay protocol (FRET-based BACE1 inhibition assay) for immediate deployment [3].

BACE1 inhibition Alzheimer's disease Neuroscience drug discovery

Antimicrobial Activity of the N-(p-Tolyl)acetamide-Containing Imidazole-2-Thioether Scaffold: Evidence from Closely Related Derivatives

Salman et al. (2015) demonstrated that 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide, the direct synthetic precursor lacking only the N1-(2-methoxyethyl) and C5-phenyl substituents present in the target compound, exhibits measurable antimicrobial activity when prepared via reaction of imidazole-2-thione derivatives with 2-chloro-N-p-tolylacetamide [1]. The antimicrobial evaluation of this series established that the N-(p-tolyl)acetamide terminus contributes to antibacterial potency, with the thioether linkage serving as a critical structural element for membrane interaction [2]. More broadly, imidazole-acetamide conjugates have been systematically evaluated for antimicrobial activity, with recent studies confirming that the thioether bridge and aryl substitution pattern collectively modulate minimum inhibitory concentration (MIC) values against Gram-positive and Gram-negative bacterial strains [3]. The target compound, incorporating both the N-(p-tolyl)acetamide terminus and the 5-phenyl substitution absent in the Salman series, represents a logical next-generation analog for antimicrobial SAR expansion.

Antimicrobial screening Antibacterial Imidazole derivatives

Synthetic Tractability and Scaffold Versatility: The Imidazole-2-Thione Route Enables Rapid Analog Generation for Focused SAR Libraries

The target compound is accessible via a well-precedented synthetic strategy involving S-alkylation of an imidazole-2-thione intermediate with 2-chloro-N-(p-tolyl)acetamide [1]. This modular approach—first reacting imidazole-2-thione derivative 1 with 2-chloro-N-p-tolylacetamide to form the thioether linkage—enables systematic variation of three diversity points: the N1 substituent (here, 2-methoxyethyl), the C5 aryl group (here, phenyl), and the acetamide N-aryl terminus (here, p-tolyl) [2]. Unlike the 5-(4-bromophenyl) analog (CAS 1207005-01-3), which introduces a heavy halogen that may complicate downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and increase synthetic step count if further derivatization is desired, the target compound's unsubstituted 5-phenyl ring preserves a chemically orthogonal handle for late-stage functionalization via electrophilic aromatic substitution or directed C–H activation . This synthetic versatility supports efficient construction of focused analog libraries for SAR exploration using the target compound as a central scaffold.

Synthetic chemistry Parallel synthesis SAR library design

Optimal Research Application Scenarios for 2-((1-(2-Methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS 1207036-03-0) Based on Quantitative Differentiation Evidence


Focused BACE1 Inhibitor SAR Expansion Using the N-(p-Tolyl)acetamide Scaffold Variant

Deploy the target compound as a key analog in a BACE1 inhibitor optimization campaign, leveraging the class-level IC50 benchmark of 4.6 µM established for the 2-substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamide series [1]. The N-(p-tolyl)acetamide terminus of the target compound replaces the thiazole/imidazole N-linked moiety of the reference series, enabling direct evaluation of whether this substitution preserves or improves BACE1 potency, BBB permeability, and selectivity [2]. The 95%+ purity specification ensures reliable dose-response data without confounding impurity-driven artifacts at screening-relevant concentrations .

Antimicrobial Screening Cascade with Systematic Substituent Scanning at the 5-Phenyl Position

Use the target compound as a parent scaffold for antimicrobial SAR studies, where the unsubstituted 5-phenyl ring provides a clean baseline for systematic substituent introduction (e.g., –Cl, –CF₃, –OCH₃, –CN) [1]. The validated antimicrobial activity of the N-(p-tolyl)acetamide-imidazole-2-thioether chemotype [2] supports a screening cascade in which the target compound serves as the reference standard, with each new analog directly compared for MIC shifts against Gram-positive and Gram-negative panels. The intermediate lipophilicity (predicted logP ~3.8) positions the scaffold favorably for both membrane penetration and aqueous solubility in broth microdilution assays .

Physicochemical Profiling Benchmark for Imidazole-Thioacetamide Lead Optimization

Incorporate the target compound into a parallel physicochemical profiling workflow alongside its closest analogs (N-phenyl, 5-(4-bromophenyl), 5-(4-methoxyphenyl)) to generate experimental logP, kinetic solubility, and permeability data [1]. The 14.02 g/mol molecular weight increment relative to the N-phenyl analog and the approximately 0.6–0.8 log unit lipophilicity difference versus the bromophenyl analog provide defined property gradients for constructing quantitative structure-property relationship (QSPR) models [2]. These models can guide subsequent design cycles by predicting how further substituent modifications will affect ADME parameters without requiring synthesis of every conceivable analog .

Chemical Biology Probe Development Leveraging the Modular Synthetic Route

Exploit the well-precedented imidazole-2-thione S-alkylation route [1] to prepare a focused library of 10–20 analogs centered on the target compound scaffold, systematically varying the N1 substituent (e.g., 2-methoxyethyl, 2-ethoxyethyl, methyl, cyclopropylmethyl) while holding the C5-phenyl and N-(p-tolyl)acetamide groups constant [2]. This approach enables identification of the optimal solubilizing group for in vitro assay compatibility, with each analog directly compared to the parent compound for target engagement, cellular activity, and selectivity. The modular route supports parallel synthesis in 96-well format, enabling rapid SAR turnaround within a single synthesis cycle .

Quote Request

Request a Quote for 2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.